molecular formula C13H7BrO2 B15286588 6-Bromo-phenalene-1,3-dione

6-Bromo-phenalene-1,3-dione

Cat. No.: B15286588
M. Wt: 275.10 g/mol
InChI Key: DVHDGVYITOMJNH-UHFFFAOYSA-N
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Description

6-Bromo-phenalene-1,3-dione is a chemical compound with the molecular formula C12H6BrNO2 It is a derivative of phenalene, characterized by the presence of a bromine atom at the 6th position and two keto groups at the 1st and 3rd positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-phenalene-1,3-dione typically involves the bromination of phenalene-1,3-dione. One common method includes the reaction of phenalene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-phenalene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state derivatives of phenalene.

    Reduction: Hydroxyl derivatives of phenalene.

    Substitution: Various substituted phenalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-phenalene-1,3-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-phenalene-1,3-dione involves its interaction with specific molecular targets and pathways. The bromine atom and keto groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methyl-1H-phenalene-1,3-dione: Similar structure with a methyl group at the 2nd position.

    6-Bromo-1H-phenalene-1,3-dione: Lacks additional substituents compared to 6-Bromo-phenalene-1,3-dione.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

6-bromophenalene-1,3-dione

InChI

InChI=1S/C13H7BrO2/c14-10-5-4-9-12(16)6-11(15)8-3-1-2-7(10)13(8)9/h1-5H,6H2

InChI Key

DVHDGVYITOMJNH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O

Origin of Product

United States

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